
3-(Cyclobutylmethyl)-7-fluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reactions, reagents, and conditions used .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure .Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including the reagents and conditions for each reaction and the mechanism by which it occurs .Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Synthesis and Chemical Properties
One area of research involves the synthesis and functionalization of indole derivatives, where the fluoro and cyclobutylmethyl groups play a crucial role in the compound's reactivity and potential applications. For instance, indole derivatives have been synthesized from β-brominated dehydroamino acids and arylboronic acids, showcasing the compound's utility in creating fluorescent probes due to their high fluorescence quantum yields and selectivity towards fluoride ions (Pereira et al., 2010)[https://consensus.app/papers/synthesis-photophysical-studies-fluorescent-indole-pereira/41ca32a55f10538bb6a8177daf5e7b6d/?utm_source=chatgpt]. Additionally, the crystal structure and DFT studies of related compounds, such as (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, offer insights into the electronic properties and potential for further functionalization (Gummidi et al., 2019)[https://consensus.app/papers/structure-studies-gummidi/eb6122bf292e5fc68b2d7baa777cef2a/?utm_source=chatgpt].
Applications in Medicinal Chemistry
Indole derivatives, including those structurally similar to 3-(Cyclobutylmethyl)-7-fluoro-1H-indole, have been explored for their potential as antimycobacterial and anticancer agents. A series of indole carbohydrazides demonstrated moderate to good inhibitory activity against Mycobacterium tuberculosis, with some analogs showing potent antiproliferative activity against leukemia cell lines (Cihan-Üstündağ et al., 2012)[https://consensus.app/papers/synthesis-evaluation-functionalized-indoles-anticancer-cihanüstündağ/b3cd2fe36fc756f5bc75a03f0b0a7e63/?utm_source=chatgpt]. Another study identified indole-azolidinone hybrids with significant anticancer activity in vitro, highlighting the compound's role in inducing apoptosis and DNA damage in tumor cells (Kryshchyshyn-Dylevych et al., 2021)[https://consensus.app/papers/synthesis-novel-indolethiazolidinone-structures-kryshchyshyndylevych/efc0c24af07c5eb08a1b6f2f6eaab888/?utm_source=chatgpt].
Safety And Hazards
properties
IUPAC Name |
3-(cyclobutylmethyl)-7-fluoro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN/c14-12-6-2-5-11-10(8-15-13(11)12)7-9-3-1-4-9/h2,5-6,8-9,15H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYOENGSMXJMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2=CNC3=C2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethyl)-7-fluoro-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

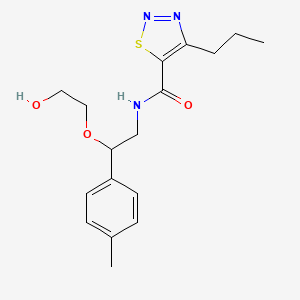
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-chlorobenzoate](/img/structure/B2636397.png)
![N-Benzyl-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2636398.png)
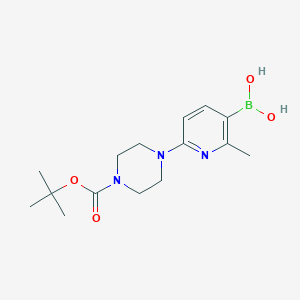
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2636402.png)
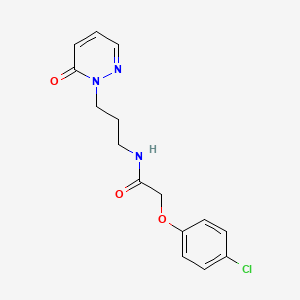
![Ethyl 2-[9-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2636404.png)
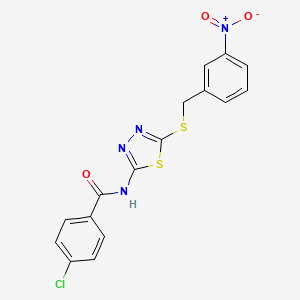

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B2636408.png)
![3-(3-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2636412.png)
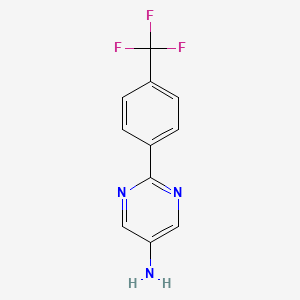
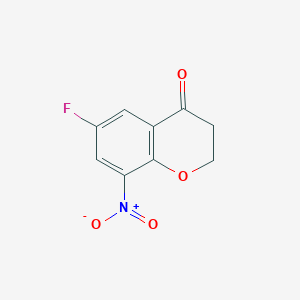
![N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2636416.png)